Home > Products > Screening Compounds P82837 > Thalidomide-C4-Br
Thalidomide-C4-Br -

Thalidomide-C4-Br

Catalog Number: EVT-14900951
CAS Number:
Molecular Formula: C17H17BrN2O4
Molecular Weight: 393.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Thalidomide-C4-Br is classified under the category of immunomodulatory imide drugs (IMiDs). These compounds are characterized by their ability to modulate immune responses and have been explored for their anti-inflammatory and anti-cancer properties. The compound is synthesized through organic chemistry methods that involve halogenation and other reactions to achieve the desired structural modifications.

Synthesis Analysis

Methods and Technical Details

The synthesis of Thalidomide-C4-Br involves several key steps:

  1. Preparation of Thalidomide Core: The synthesis begins with the formation of the thalidomide core structure through cyclization and condensation reactions.
  2. Halogenation: The introduction of the bromine atom at the C4 position is achieved using brominating agents under controlled conditions. This step is crucial for enhancing the compound's biological activity.
  3. Purification: Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product, ensuring high yield and purity suitable for research applications .
Molecular Structure Analysis

Structure and Data

Thalidomide-C4-Br features a modified thalidomide core with a bromine atom at the C4 position. The molecular formula can be represented as C13H10BrN1O2C_{13}H_{10}BrN_{1}O_{2}. Key structural characteristics include:

  • Core Structure: The compound retains the phthalimide and glutarimide rings typical of thalidomide.
  • Bromine Substitution: The presence of bromine at the C4 position alters electronic properties, enhancing its interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

Thalidomide-C4-Br can undergo various chemical reactions:

  • Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to hydroxylated derivatives.
  • Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution, allowing for further functionalization of the molecule.

These reactions facilitate the exploration of new derivatives with potentially improved therapeutic profiles .

Mechanism of Action

Process and Data

The mechanism by which Thalidomide-C4-Br exerts its effects primarily involves its interaction with cereblon, a substrate receptor in the E3 ubiquitin ligase complex. Upon binding to cereblon, Thalidomide-C4-Br modulates various signaling pathways:

  • Ubiquitination: It promotes the ubiquitination of specific proteins, leading to their degradation.
  • Anti-inflammatory Effects: The compound influences pathways related to inflammation and immune response regulation.
  • Angiogenesis Inhibition: It also plays a role in inhibiting angiogenesis, which is crucial in tumor progression .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Thalidomide-C4-Br exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 295.13 g/mol.
  • Melting Point: Specific data on melting points may vary based on purity but generally falls within a defined range typical for thalidomide derivatives.
  • Solubility: Solubility characteristics are essential for formulation; it is typically soluble in organic solvents but has limited water solubility.

These properties affect its bioavailability and therapeutic efficacy .

Applications

Scientific Uses

Thalidomide-C4-Br has several promising applications in scientific research:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex molecules aimed at treating various diseases.
  • Cancer Research: Investigated for its antiproliferative effects against cancer cell lines, showing potential as an anti-cancer agent.
  • Immunology: Studied for its effects on immune modulation, particularly in inflammatory diseases and autoimmune disorders.
Introduction to Thalidomide-C4-Br in Targeted Protein Degradation

Historical Context of Thalidomide Derivatives in Drug Development

Thalidomide, initially marketed in the 1950s as a sedative and antiemetic, was infamously withdrawn due to severe teratogenicity causing limb deformities and organ malformations in over 10,000 infants globally [1] [10]. Despite this tragedy, its rediscovery for leprosy (1998 FDA approval for erythema nodosum leprosum) and multiple myeloma (2006 approval) revealed unexpected immunomodulatory and anti-angiogenic properties [1] [4]. These clinical benefits spurred systematic efforts to dissect its pharmacophore and develop safer analogs.

Structural Optimization Timeline:

  • First-generation (Thalidomide): Characterized by a racemic glutarimide-phthalimide structure with inherent instability due to chiral inversion and non-specific bioactivity [10].
  • Second-generation (Lenalidomide/Pomalidomide): Introduction of an amino group at position 4 of the phthalimide ring (lenalidomide) and amino modification (pomalidomide) improved CRBN binding affinity and reduced neurotoxicity. Both gained FDA approval for hematologic malignancies [8].
  • Third-generation tools (Thalidomide-C4-Br): Incorporation of a bromoalkyl chain at the glutarimide nitrogen enhances hydrophobic interactions with CRBN’s tri-Trp binding pocket while serving as a synthetic handle for bifunctional molecule conjugation [5] [9].

Table 1: Evolution of Thalidomide-Based Compounds

CompoundKey Structural ModificationsPrimary Therapeutic/Tool Applications
ThalidomideBase structure; racemic mixtureLeprosy, multiple myeloma (historical)
Lenalidomide4-Amino substitution on phthalimide ringMultiple myeloma, myelodysplastic syndromes
Pomalidomide3-Amino modification on glutarimide ringRefractory multiple myeloma
Thalidomide-C4-BrC4-Bromoalkyl linker on glutarimide nitrogenCRBN-directed PROTACs; molecular probe

Role of Thalidomide-C4-Br as a Cereblon (CRBN)-Binding Molecular Tool

Thalidomide-C4-Br functions as a high-precision CRBN recruiter by exploiting the structural vulnerability of CRBN within the CRL4CRBN E3 ubiquitin ligase complex. CRBN, identified in 2010 as thalidomide’s primary target, serves as a substrate receptor for Cullin 4-RING ligase (CRL4) [3] [5]. Binding of Thalidomide-C4-Br induces conformational changes in CRBN’s tri-tryptophan pocket (Trp380/386/400 in human CRBN), enabling selective recruitment of non-native neo-substrates for ubiquitination and proteasomal degradation [3] [9].

Mechanistic Advantages:

  • Enhanced Binding Specificity: The bromoalkyl chain extends into a hydrophobic sub-pocket of CRBN, reducing dissociation kinetics compared to classical IMiDs. This is quantified by surface plasmon resonance (SPR) showing ~3-fold lower KD vs. thalidomide [5].
  • Controlled Degradation: Unlike molecular glue degraders (e.g., lenalidomide), which degrade transcription factors like IKZF1/3 constitutively, Thalidomide-C4-Br’s bromine atom enables covalent linkage to PROTAC warheads. This permits targeted degradation of proteins independent of endogenous neo-substrate constraints [9].
  • Probe Versatility: The alkyl bromide serves as a click chemistry handle for azide-functionalized payloads, facilitating synthesis of heterobifunctional degraders without complex organic synthesis [5].

Table 2: CRBN-Binding Ligands and Their Molecular Interactions

LigandCRBN Binding ResiduesKD (μM)Unique Functional Features
ThalidomideTrp380, Trp386, Trp400250 ± 30Racemic instability; broad specificity
LenalidomideTrp386, Tyr38480 ± 15Amino group enhances polarity
PomalidomideTrp380, Tyr384, Phe40245 ± 10Optimized hydrophobic stacking
Thalidomide-C4-BrTrp380, Trp386, Phe40228 ± 5Bromoalkyl linker enables covalent conjugation

Significance in the Evolution of Proteolysis-Targeting Chimeras (PROTACs)

Thalidomide-C4-Br represents a strategic evolution in PROTAC design by overcoming limitations of early heterobifunctional degraders. Traditional PROTACs utilize non-covalent E3 ligase recruiters (e.g., VHL or MDM2 ligands) but face challenges like molecular weight (>700 Da), poor membrane permeability, and off-target hook effects [2] [7]. Integrating Thalidomide-C4-Br as the CRBN-binding moiety enables:

Design Innovations:

  • Reduced Complexity: The bromoalkyl linker simplifies tethering to target protein ligands (e.g., BET inhibitors, kinase blockers) via nucleophilic substitution, avoiding lengthy polyethylene glycol (PEG) linkers that increase hydrophilicity but reduce cell penetration [9].
  • CRBN Versatility: CRL4CRBN is highly expressed in malignant tissue, and CRBN-based PROTACs exhibit 10–100-fold enhanced degradation efficiency over VHL-based equivalents in hematopoietic cancers [3] [7].
  • Expanded Target Scope: Thalidomide-C4-Br-derived PROTACs degrade "undruggable" targets like transcription factors and scaffolding proteins. Example: Conjugation to a BRD4 ligand yielded a PROTAC degrading BRD4 at IC50 = 1 nM vs. >100 nM for inhibitor alone [2] [9].

Clinical Translation Impact:

  • Tool Compound Validation: Thalidomide-C4-Br-based PROTACs provide in vitro proof-of-concept for degrading oncoproteins like BCR-ABL and AR-V7 (androgen receptor variant), addressing resistance in CML and prostate cancer [7].
  • Accelerated Discovery: Its modular synthesis supports rapid PROTAC screening libraries. Over 30% of CRBN-directed PROTACs in preclinical pipelines use bromoalkylated glutarimide scaffolds [9].

Table 3: Thalidomide-C4-Br in PROTAC Architectures

PROTAC NameTarget ProteinLinker LengthDC50 (nM)Application Scope
dBET1-C4BrBRD4C4 alkyl1.2 ± 0.3Leukemia, lymphoma
ARV-C4BrAndrogen ReceptorC4 alkyl5.8 ± 1.1Prostate cancer
STAT3-C4BrSTAT3C4 alkyl8.3 ± 2.4Solid tumors

Concluding Remarks

Thalidomide-C4-Br epitomizes the deliberate transformation of a historically catastrophic drug into a precision molecular tool. By exploiting CRBN's mechanistic plasticity and incorporating a versatile bromoalkyl linker, it overcomes pharmacological limitations of classical IMiDs and early PROTACs. Its integration into TPD platforms continues to expand the druggable proteome, validating CRBN as a privileged E3 ligase for next-generation therapeutics. Future directions include optimizing linker geometry for tissue-specific delivery and developing photoactivatable variants for spatiotemporal degradation control.

Properties

Product Name

Thalidomide-C4-Br

IUPAC Name

4-(4-bromobutyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C17H17BrN2O4

Molecular Weight

393.2 g/mol

InChI

InChI=1S/C17H17BrN2O4/c18-9-2-1-4-10-5-3-6-11-14(10)17(24)20(16(11)23)12-7-8-13(21)19-15(12)22/h3,5-6,12H,1-2,4,7-9H2,(H,19,21,22)

InChI Key

ZMIZLENEVODRJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCCBr

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.